molecular formula C14H19N3O4S2 B2366026 N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide CAS No. 1797248-68-0

N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide

Cat. No. B2366026
CAS RN: 1797248-68-0
M. Wt: 357.44
InChI Key: MPPHIDBPMSKDJI-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called serine proteases, which are involved in many biological processes.

Mechanism of Action

N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide inhibits serine proteases by binding to the active site of these enzymes. This prevents the enzymes from cleaving their substrates and carrying out their biological functions. The inhibition of serine proteases by N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide can have a wide range of physiological effects depending on the specific enzyme being inhibited.
Biochemical and Physiological Effects:
The inhibition of serine proteases by N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide can have a wide range of biochemical and physiological effects. For example, the inhibition of coagulation serine proteases can prevent blood clotting, while the inhibition of inflammatory serine proteases can reduce inflammation. The specific effects of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide depend on the specific serine proteases being inhibited.

Advantages and Limitations for Lab Experiments

N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. It is also relatively easy to synthesize, which makes it readily available for researchers. However, there are also some limitations to the use of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide. It is a small molecule inhibitor, which means that it may not be specific to a particular serine protease. It may also have off-target effects on other enzymes or biological processes.

Future Directions

There are several future directions for research on N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide. One direction is to study the specific serine proteases that are inhibited by this compound and their roles in various biological processes. Another direction is to develop more specific inhibitors of serine proteases that can target specific enzymes without affecting others. Finally, the use of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide in drug discovery and development is an area of active research. The development of new drugs that target serine proteases could have important therapeutic applications in diseases such as cancer, inflammation, and thrombosis.

Synthesis Methods

The synthesis of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide involves several steps. The first step is the reaction between 2-bromoethyl acetate and 3-piperidinethiol to form 3-(2-bromoethyl)thiophene. This compound is then reacted with sodium hydride and N-cyano-N-methylethylamine to form N-(1-cyano-2-methoxyethyl)-3-(2-thienylthio)propanamide. Finally, this compound is reacted with piperidine-1-sulfonyl chloride to form N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide.

Scientific Research Applications

N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide is widely used in scientific research as a tool to study the role of serine proteases in various biological processes. Serine proteases are involved in many physiological processes such as blood coagulation, inflammation, and tissue remodeling. The inhibition of serine proteases by N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide can help researchers understand the role of these enzymes in these processes.

properties

IUPAC Name

N-(1-cyano-2-methoxyethyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S2/c1-21-10-11(9-15)16-14(18)13-12(5-8-22-13)23(19,20)17-6-3-2-4-7-17/h5,8,11H,2-4,6-7,10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPHIDBPMSKDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C#N)NC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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